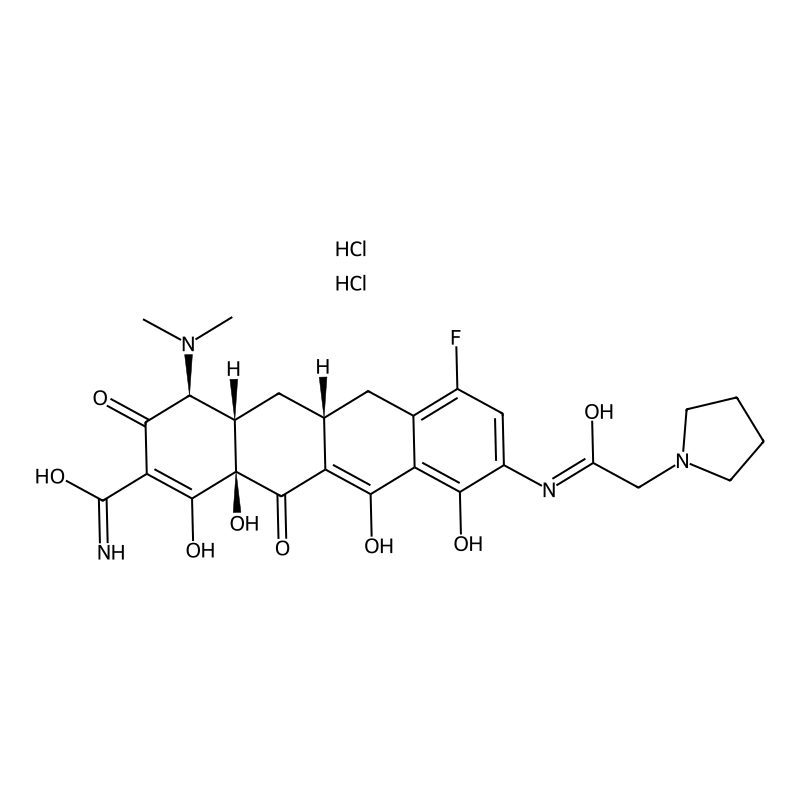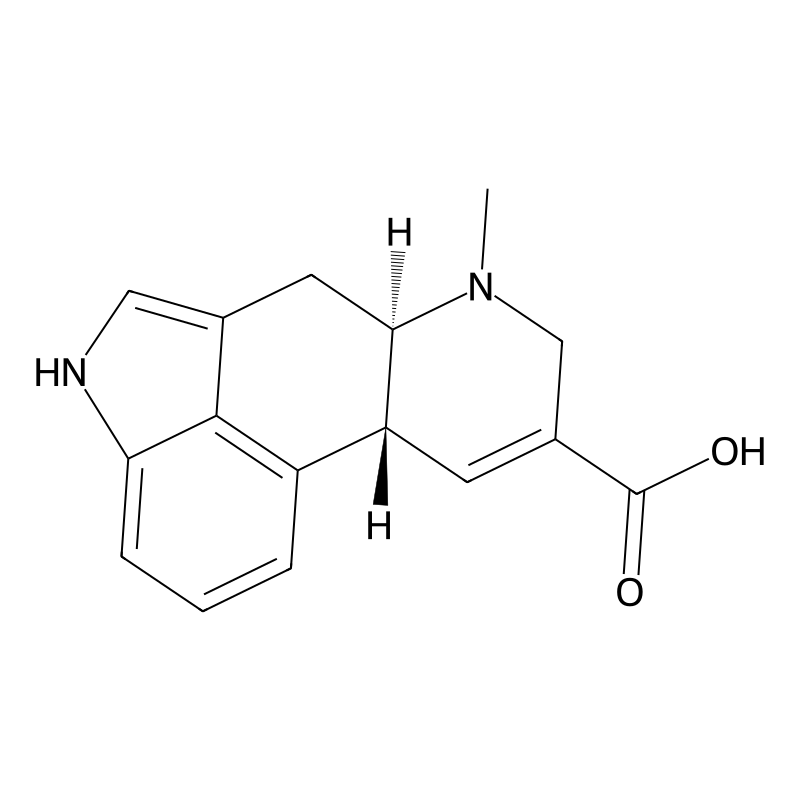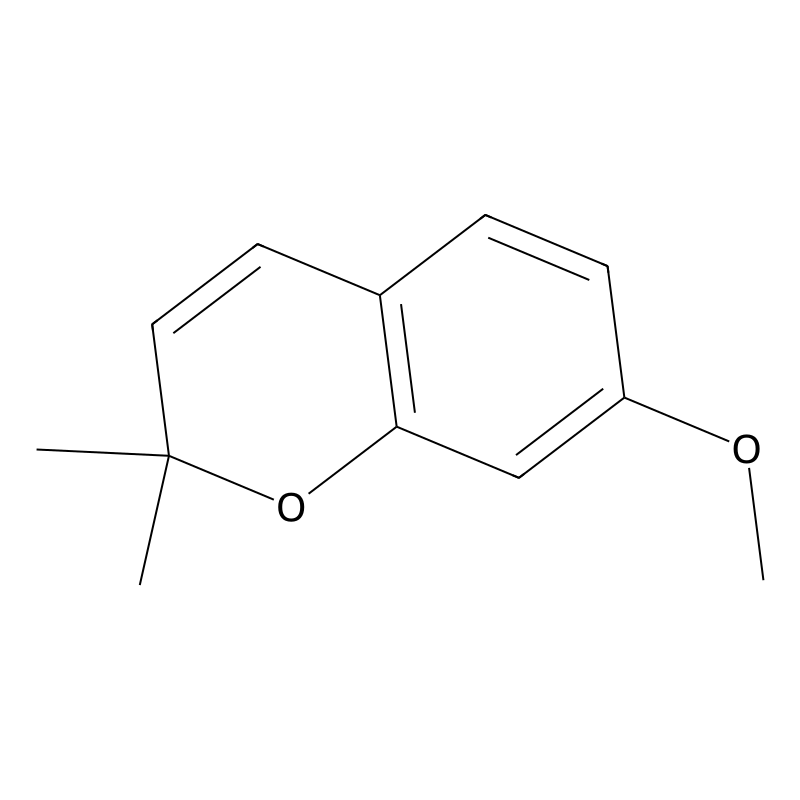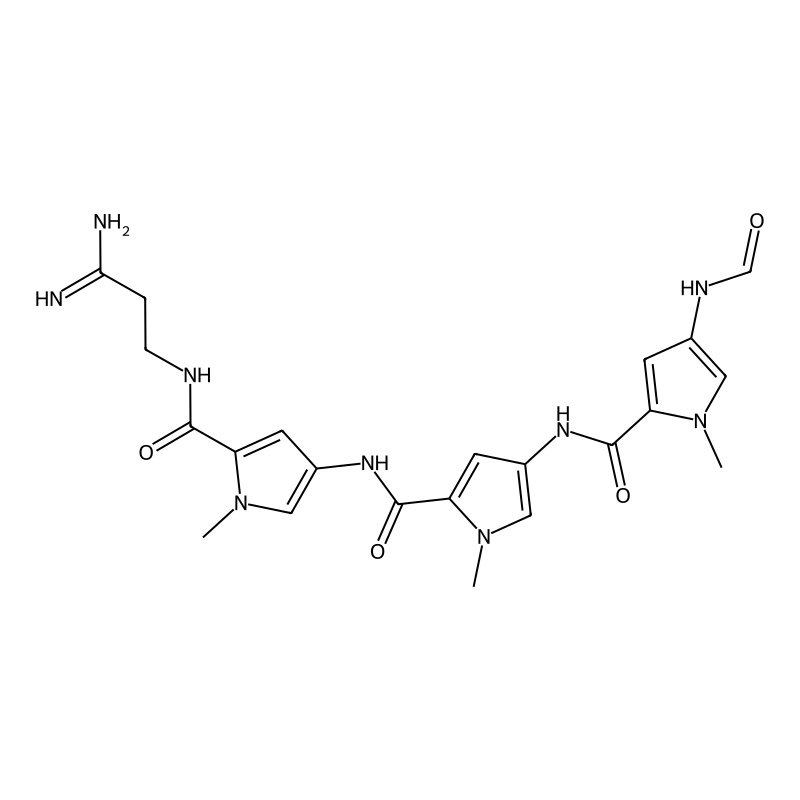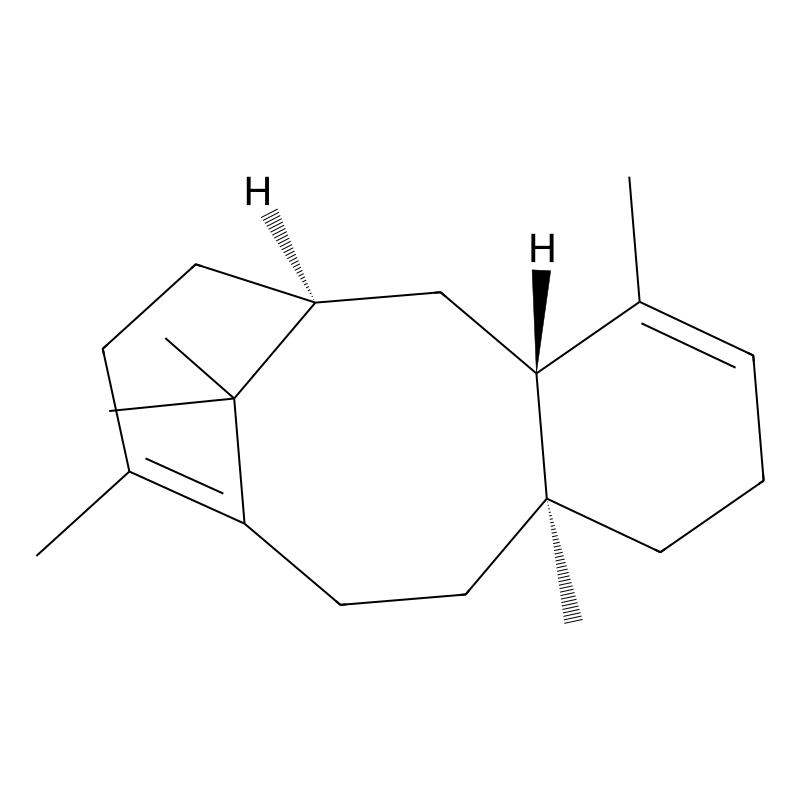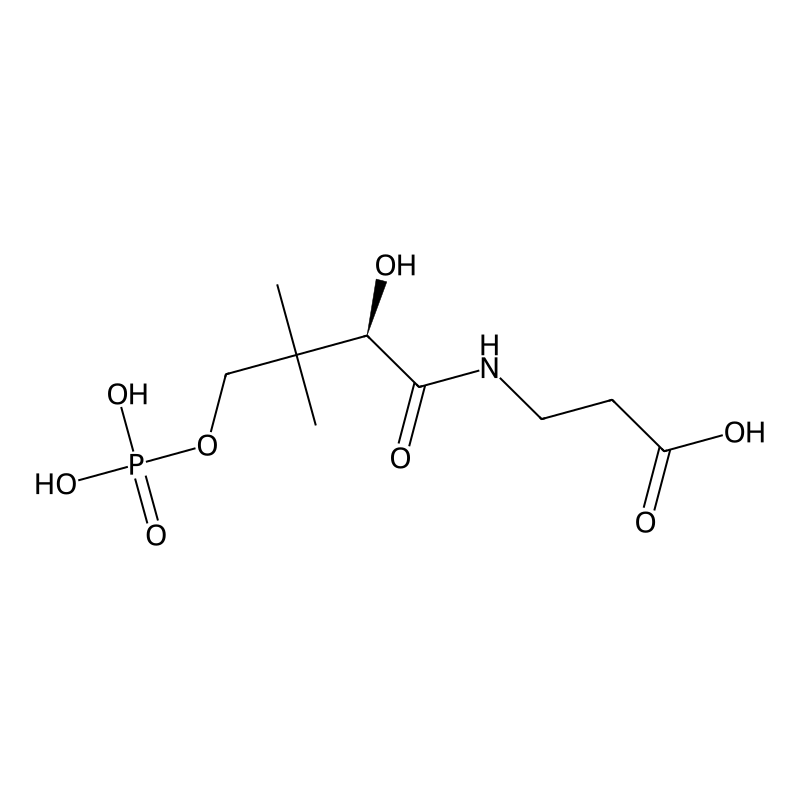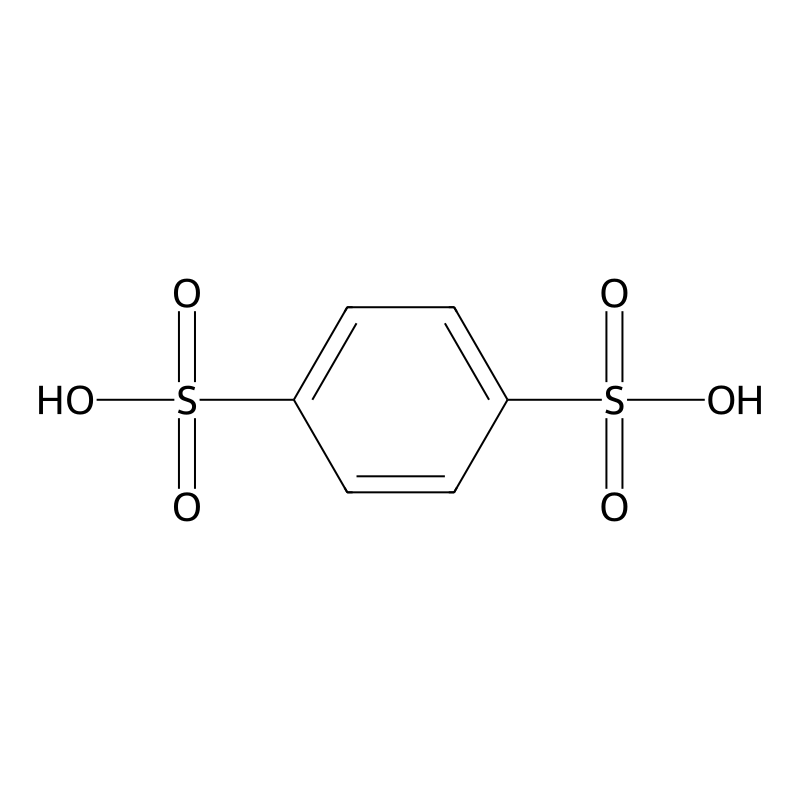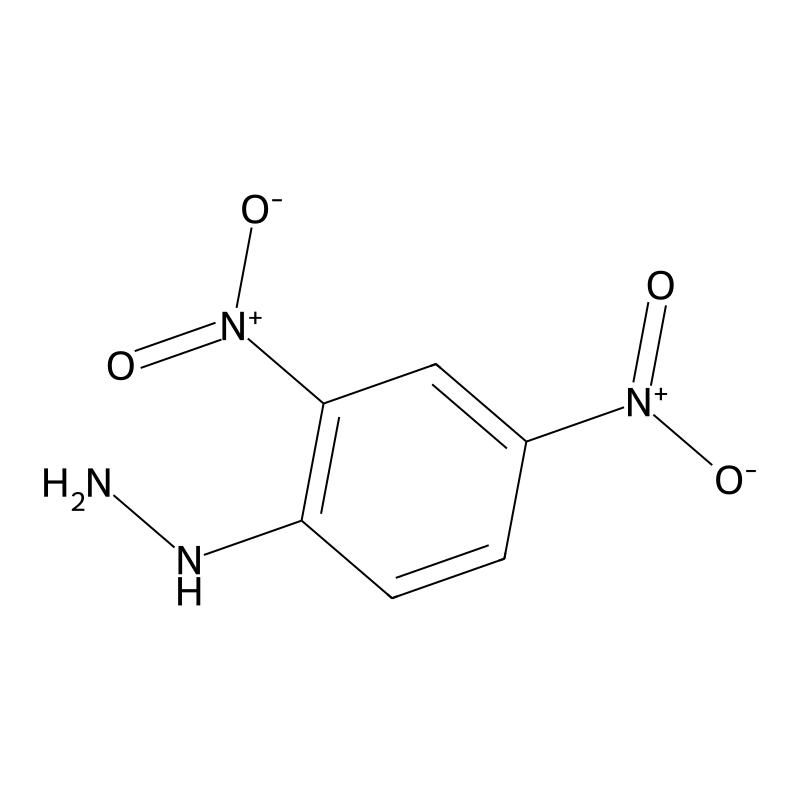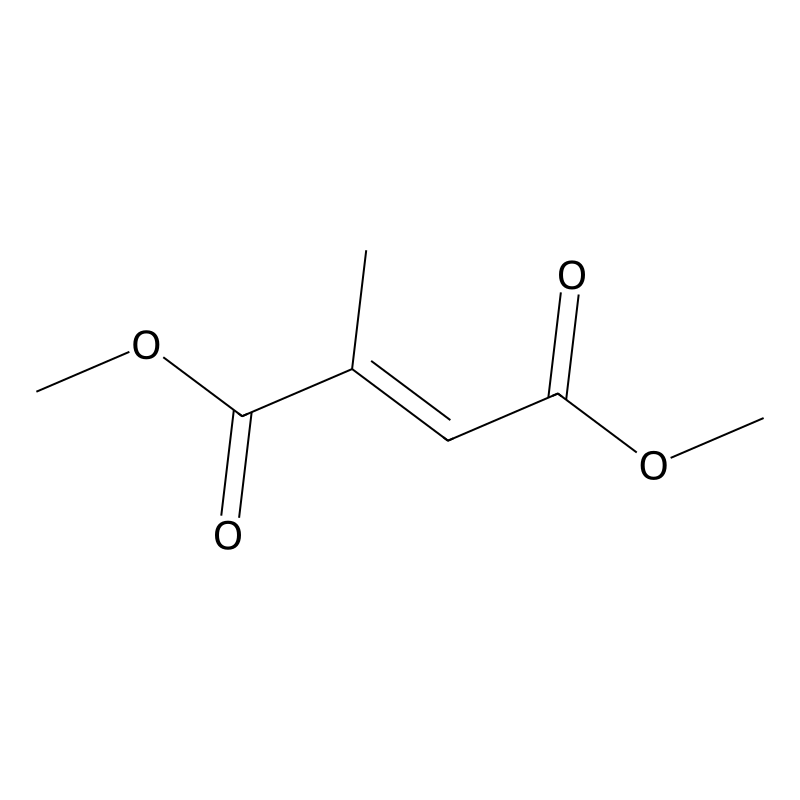L-Aspartic acid beta-4-nitroanilide hydrochloride
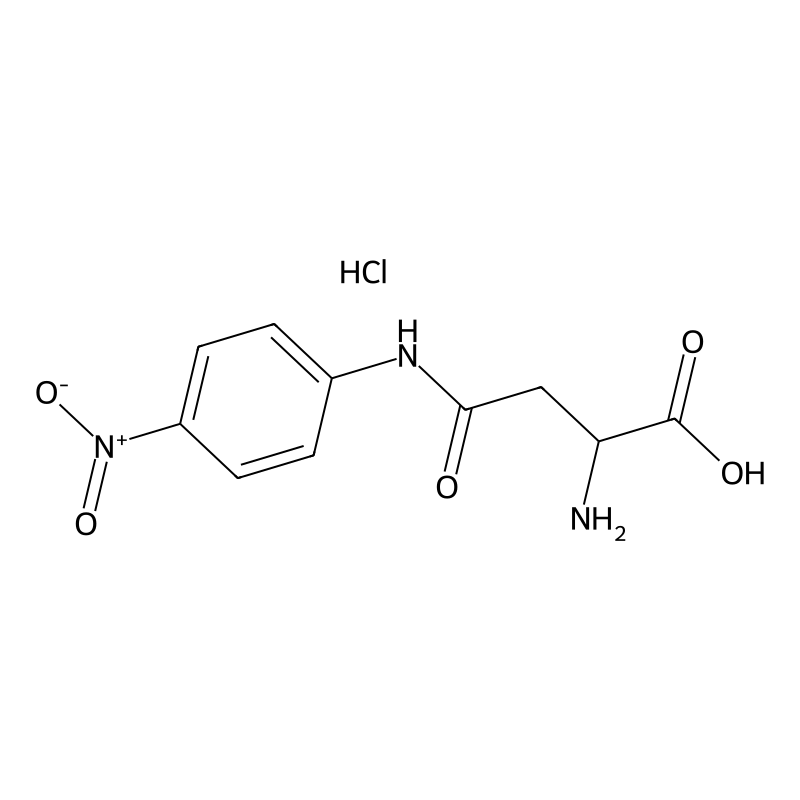
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
L-Asp-β-NA is a derivative of the naturally occurring amino acid L-aspartic acid. It has a 4-nitroaniline group attached to the beta-carbon of the aspartic acid molecule, and a hydrochloride salt to balance the charge.
Molecular Structure Analysis
L-Asp-β-NA consists of three key components:
- L-Aspartic Acid: This provides the backbone with an amino group (NH2), a carboxylic acid group (COOH), and a side chain with a beta-carbon (β-C).
- 4-Nitroaniline: This aromatic group attached to the β-C contains a nitro group (NO2) and an amine group (NH2).
- Hydrochloride Salt (HCl): This balances the positive charge of the amine group in the 4-nitroaniline moiety.
Chemical Reactions Analysis
- Hydrolysis: The amide bond between the aspartic acid and the 4-nitroaniline group could be susceptible to hydrolysis (breakdown by water) under acidic or basic conditions, releasing the original components.
- Salt Metathesis: The hydrochloride salt can undergo reactions with other salts to form different salts.
The synthesis pathway for L-Asp-β-NA is also unclear and requires further investigation.
Physical And Chemical Properties Analysis
Data on physical and chemical properties like melting point, boiling point, and solubility for L-Asp-β-NA is not readily available.
Due to the lack of specific research on L-Asp-β-NA, its mechanism of action in any biological system is unknown.
Substrate for Protease Activity Assays
One of the primary uses of L-Asp-β-PNA⋅HCl is as a substrate in enzyme assays, specifically for measuring the activity of proteases []. Proteases are enzymes responsible for breaking down proteins into smaller peptides and amino acids. L-Asp-β-PNA⋅HCl functions as a synthetic peptide substrate for these enzymes. The molecule has two key components:
- L-Aspartic acid (L-Asp): This provides the amino acid target for the protease to cleave.
- para-Nitroaniline (pNA): This moiety is attached to the beta-carbon of the aspartic acid and acts as a reporter group.
When a protease cleaves the peptide bond between the L-Asp and pNA, the pNA is released from the molecule. pNA is colorless in its uncleaved form but turns yellow upon cleavage. This color change allows researchers to easily monitor the activity of the protease by measuring the absorbance of the released pNA at a specific wavelength using a spectrophotometer [].
Here are some of the advantages of using L-Asp-β-PNA⋅HCl in protease assays:
- High sensitivity: The release of pNA provides a readily detectable signal, enabling researchers to measure even low levels of protease activity.
- Specificity: Different proteases have varying preferences for the amino acid sequence surrounding the cleavage site. By modifying the amino acid sequence flanking the L-Asp in L-Asp-β-PNA⋅HCl, researchers can design substrates specific for certain protease types.
- Continuous monitoring: The continuous release of pNA allows for real-time monitoring of protease activity, providing valuable kinetic information.
